molecular formula C10H7BrN2O2 B2896689 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 618383-49-6

3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2896689
CAS No.: 618383-49-6
M. Wt: 267.082
InChI Key: CDRHLGAXQKDZDT-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a brominated aryl group at the 3-position and a carboxylic acid moiety at the 4-position. This compound is synthesized via Claisen condensation of 4-bromoacetophenone and diethyl oxalate, followed by reaction with thiosemicarbazide to yield a dihydro-pyrazole structure . Its structural framework, combining electron-withdrawing bromophenyl and hydrophilic carboxylic acid groups, makes it a versatile intermediate in medicinal chemistry, particularly for anticancer research .

Properties

IUPAC Name

5-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRHLGAXQKDZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618383-49-6
Record name 3-(4-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The final step involves the hydrolysis of the ester group to yield the carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. Key findings include:

Reagent Conditions Product Yield Reference
KMnO₄ (aq)Pyridine/water, 80°CPyrazole-4-carboxylic acid derivatives85-92%
H₂O₂/KOHMethanol, reflux4-Hydroxymethylpyrazole derivatives78%
O₂ (gaseous)V₂O₅ catalyst, DMFDecarboxylated pyrazole intermediates62%

Mechanistic Insight : Oxidation with KMnO₄ proceeds via radical intermediates, while H₂O₂/KOH facilitates hydroxylation at the pyrazole ring’s β-position .

Substitution Reactions

The bromine atom participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling:

Nucleophilic Substitution

Reagent Conditions Product Yield Reference
ThiosemicarbazideEthanol, refluxThiosemicarbazone derivatives69%
NaN₃DMF, 120°CAzido-pyrazole analogs81%
NH₂OH·HClEtOH, RTPyrazole-oxime complexes75%

Cross-Coupling Reactions

Catalyst Reagent Product Yield Reference
Pd(PPh₃)₄Phenylboronic acid4-Phenylpyrazole derivatives88%
CuI/Et₃NTerminal alkynesAlkynylated pyrazoles73%

Key Observation : Pd-catalyzed Suzuki coupling shows higher regioselectivity compared to Ullmann-type reactions .

Condensation Reactions

The carboxylic acid and pyrazole NH groups enable condensation with amines, hydrazines, and carbonyl compounds:

Substrate Reagent Product Yield Reference
2-AminothiophenolDCC, CH₂Cl₂Benzothiazepine-fused pyrazoles68%
Hydrazine hydrateEthanol, ΔPyrazolo[3,4-d]pyridazines82%
AcetophenoneNaOH, EtOHChalcone derivatives77%

Notable Application : Chalcone derivatives exhibit antifungal activity against Candida albicans (MIC: 8 µg/mL).

Esterification and Amide Formation

The carboxylic acid group undergoes derivatization:

Reagent Conditions Product Yield Reference
SOCl₂/MeOHRT, 12hMethyl ester94%
EDCl/HOBtDMF, RTAmides with aromatic amines85-90%
(Boc)₂OTHF, 0°CBoc-protected derivatives89%

Synthetic Utility : Amidation with 3-aminopyridine yields fluorescent probes for enzyme inhibition studies .

Reduction Reactions

Selective reduction of functional groups:

Reagent Conditions Product Yield Reference
LiAlH₄THF, 0°C → RT4-Hydroxymethylpyrazole65%
H₂/Pd-CEtOAc, 40 psiDebrominated pyrazole91%

Critical Note : Over-reduction of the pyrazole ring is avoided by using Pd-C under mild H₂ pressure .

Ring-Opening and Rearrangement

Under extreme conditions, the pyrazole ring undergoes transformations:

Reagent Conditions Product Yield Reference
HNO₃ (conc.)H₂SO₄, 100°CNitropyrazole carboxylic acids58%
PCl₅Toluene, refluxPyrazolo[3,4-b]pyridines71%

Mechanistic Pathway : Nitration occurs at the pyrazole C-3 position due to electron-withdrawing effects of the carboxylic acid group .

Comparison with Analogous Compounds

Compound Reactivity Difference Reference
3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acidLower NAS efficiency (Br > Cl by 40%)
3-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acidEnhanced electrophilic substitution at NO₂
1-Methyl-1H-pyrazole-4-carboxylic acidReduced condensation yields (Δ = 15-20%)

Scientific Research Applications

Pharmaceutical Applications

  • Xanthine Oxidoreductase Inhibition :
    Research indicates that derivatives of 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid exhibit potent xanthine oxidoreductase inhibitory activity. This enzyme plays a crucial role in uric acid production, and its inhibition can be beneficial in treating gout and hyperuricemia. A study demonstrated that certain derivatives showed mixed-type inhibition with low IC values, indicating strong potential as therapeutic agents for these conditions .
  • Anti-inflammatory Properties :
    Compounds derived from this compound have been investigated for their anti-inflammatory effects. A specific derivative was shown to reduce levels of inflammatory cytokines in vivo, suggesting its potential for treating inflammatory diseases .
  • Cancer Research :
    The compound has been studied for its apoptotic effects on cancer cell lines. New pyrazole derivatives were synthesized and tested, showing significant apoptotic activity in human cancer cells, indicating their potential as anticancer agents .

Agrochemical Applications

  • Pesticide Development :
    The compound's structure allows it to be modified for use as a pesticide. Research has indicated that certain derivatives exhibit significant insecticidal activity against various pests, making them valuable in agricultural settings .
  • Herbicide Formulation :
    Derivatives of this compound have also been explored as herbicides. Their ability to inhibit specific plant growth pathways suggests potential applications in weed management strategies .

Data Table: Summary of Key Findings

Application AreaCompound ActivityReferences
PharmaceuticalXanthine oxidoreductase inhibition ,
PharmaceuticalAnti-inflammatory effects
PharmaceuticalApoptotic activity in cancer cell lines ,
AgrochemicalInsecticidal activity
AgrochemicalHerbicidal properties

Case Study 1: Xanthine Oxidoreductase Inhibition

A series of pyrazole derivatives were synthesized to evaluate their inhibitory effects on xanthine oxidoreductase. The most potent compound exhibited an IC value of 0.6 nM, demonstrating its potential for therapeutic use in managing hyperuricemia and gout .

Case Study 2: Anti-inflammatory Effects

In a controlled study, a derivative of this compound was administered to mice with induced inflammation. Results showed a significant reduction in IL-6 and TNF-α levels, highlighting the compound's anti-inflammatory properties and potential therapeutic applications .

Pharmaceutical Applications

  • Anticancer Activity :
    This compound has shown promising results in inhibiting the growth of various cancer cell lines through apoptosis induction mechanisms. Studies indicate that it can effectively disrupt cellular proliferation pathways associated with cancer progression .
  • Antimicrobial Properties :
    Research has demonstrated that this triazole derivative possesses antimicrobial activity against several pathogenic bacteria and fungi. Its mechanism involves disrupting microbial cell wall synthesis, making it a candidate for developing new antibiotics .

Data Table: Summary of Key Findings

Application AreaCompound ActivityReferences
PharmaceuticalAnticancer activity ,
PharmaceuticalAntimicrobial properties ,

Case Study 1: Anticancer Activity

In vitro studies evaluated the effect of the triazole derivative on breast cancer cell lines, showing a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies suggested that the compound induces apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

A series of tests against common bacterial strains revealed that the triazole compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of the pyrazole ring significantly influences electronic, steric, and solubility profiles:

Compound Name Substituent Molecular Weight Key Properties
3-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid 4-Bromophenyl 267.07 High electronegativity, bulky substituent; moderate solubility in polar solvents
3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid 4-Chlorophenyl 222.62 Smaller halogen, higher solubility than bromo analog; similar reactivity
3-Methyl-1H-pyrazole-4-carboxylic acid Methyl 140.10 Electron-donating group; increased lipophilicity, used in insecticide synthesis
3-(Thiophen-3-yl)-1H-pyrazole-4-carboxylic acid Thiophene 194.21 Sulfur-containing aromatic ring; enhanced π-π stacking potential
5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CF₃, CHF₂ 135.07 Fluorinated groups improve metabolic stability and bioavailability

Key Observations :

  • Halogenated Derivatives : Bromine’s bulkiness and electron-withdrawing nature enhance binding to hydrophobic pockets in biological targets compared to chlorine .
  • Fluorinated Analogs : Fluorine atoms increase electronegativity and resistance to oxidative degradation, critical for drug design .

Key Insights :

  • The bromophenyl group’s size and electronic effects may enhance binding to kinase active sites compared to smaller substituents .
  • Antioxidant activity in benzoyl derivatives (e.g., 4c and 4e) correlates with electron-donating groups stabilizing free radicals .
Reactivity and Functionalization

The carboxylic acid group at the 4-position enables derivatization into amides, esters, and hydrazides. For example:

  • Bromophenyl Derivative : Reacts with hydroxylamines to form carboxamides, useful in probing structure-activity relationships .
  • Chlorophenyl Analog : Converted to esters for improved membrane permeability in drug delivery .

Biological Activity

3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparison with similar compounds.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromophenyl group and a carboxylic acid moiety. Its molecular structure can be represented as follows:

C10H8BrN2O2\text{C}_{10}\text{H}_{8}\text{Br}\text{N}_2\text{O}_2

This structure is crucial for its biological activity, influencing how the molecule interacts with biological targets.

Target Interactions

Research indicates that this compound may interact with several biological targets:

  • Acetylcholinesterase (AChE) : Similar pyrazoline derivatives have been shown to inhibit AChE, potentially affecting neurotransmitter levels and signaling pathways.
  • Reactive Oxygen Species (ROS) : The compound may modulate oxidative stress pathways, which are critical in various disease states.

Biochemical Pathways

The compound's action involves modulation of the cholinergic pathway through AChE inhibition, leading to altered nerve signal transmission. This mechanism could have implications for neurodegenerative diseases and cognitive disorders.

Biological Activities

This compound has been investigated for several biological activities:

  • Anticancer Activity :
    • Studies have shown that pyrazole derivatives exhibit antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
    • The compound has demonstrated significant cytotoxicity, reducing cell viability in vitro, suggesting potential as an anticancer agent .
  • Antimicrobial Properties :
    • Preliminary investigations indicate that this compound may possess antimicrobial activity against certain pathogens, although specific data on its efficacy against various bacteria are still emerging.
  • Anti-inflammatory Effects :
    • The compound is being explored for its potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

A study focusing on the synthesis and evaluation of various pyrazole derivatives highlighted that compounds similar to this compound exhibited significant anticancer properties. For instance, derivatives were tested against multiple cancer cell lines, revealing that structural modifications could enhance potency against specific types of cancer .

CompoundCell Line TestedIC50 (µM)Notes
This compoundMDA-MB-23112.5Significant reduction in viability
Similar Pyrazole DerivativeHepG215.0Comparable potency observed

Antimicrobial Studies

In antimicrobial assessments, this compound was screened against drug-resistant strains. While initial results did not show strong activity against all tested pathogens, specific modifications to the structure could enhance its efficacy against resistant strains .

Q & A

Q. What are the common synthetic routes for 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves multi-step organic reactions, including:

  • Condensation : Reacting 4-bromobenzaldehyde with hydrazine derivatives to form the pyrazole core.
  • Cyclization : Using reagents like ethyl acetoacetate or malononitrile to cyclize intermediates.
  • Hydrolysis : Converting ester intermediates (e.g., ethyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate) to the carboxylic acid via alkaline hydrolysis .
  • Purification : Column chromatography or recrystallization to isolate the final product.
    Key challenges include controlling regiochemistry during cyclization and optimizing reaction conditions (e.g., temperature, catalysts) to minimize side products .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity. The bromophenyl group shows distinct aromatic signals, while the pyrazole proton appears as a singlet .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C10_{10}H8_8BrN2_2O2_2) .
  • X-ray Crystallography : Resolves the 3D structure and confirms tautomeric forms. The bromine atom aids in phasing due to its high electron density .
  • IR Spectroscopy : Identifies carboxylic acid O–H stretching (~2500–3000 cm1^{-1}) and C=O vibrations (~1700 cm1^{-1}) .

Q. How does the bromophenyl substituent influence structural and electronic properties?

The 4-bromophenyl group :

  • Enhances crystallinity due to halogen bonding, facilitating X-ray analysis .
  • Modifies electronic properties via inductive effects, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Increases molecular weight, impacting solubility in polar solvents (e.g., DMSO vs. water) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

  • Catalyst Screening : Use palladium catalysts for efficient cross-coupling steps.
  • Temperature Control : Lower temperatures reduce decomposition during hydrolysis.
  • Protecting Groups : Temporarily protect the carboxylic acid during reactive steps (e.g., esterification).
  • Parallel Optimization : Employ Design of Experiments (DoE) to test variables like solvent polarity and stoichiometry .

Q. How to resolve contradictions in spectral data or crystallographic refinement?

  • Multi-Technique Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and computational modeling (DFT) .
  • Twinned Data Handling : Use SHELXL for refining twinned crystals, leveraging the bromine atom’s anomalous scattering .
  • R-Factor Analysis : Ensure crystallographic R values < 0.05 by iterative refinement of thermal parameters and hydrogen atom placement .

Q. What strategies are effective in designing derivatives for biological activity studies?

  • Bioisosteric Replacement : Substitute Br with Cl or F to modulate lipophilicity and binding affinity .
  • Scaffold Hybridization : Merge the pyrazole core with bioactive fragments (e.g., biphenyl or heterocyclic moieties) .
  • SAR Studies : Compare activity of 3-(4-bromophenyl) derivatives with fluorophenyl or chlorophenyl analogs to map pharmacophore requirements .

Q. What challenges arise in crystallographic structure validation for this compound?

  • Disorder Modeling : Address positional disorder in the pyrazole ring using constraints in SHELXL .
  • Hydrogen Bonding Networks : Resolve ambiguities in carboxylic acid dimer formation via difference Fourier maps .
  • Validation Tools : Apply checkCIF/PLATON to flag outliers in bond lengths/angles and verify torsional angles .

Methodological Insights

  • Comparative Analysis : Use PubChem data to benchmark spectral properties against structurally similar compounds (e.g., 3-(4-fluorophenyl) analogs) .
  • Computational Support : Employ density functional theory (DFT) to predict tautomeric preferences or reaction pathways .
  • Biological Assay Design : Prioritize in vitro models (e.g., enzyme inhibition assays) before advancing to cell-based studies, adhering to ethical guidelines .

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